Home > Products > Screening Compounds P105532 > 5-Hydroxyesomeprazole
5-Hydroxyesomeprazole - 358675-51-1

5-Hydroxyesomeprazole

Catalog Number: EVT-3198126
CAS Number: 358675-51-1
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Hydroxyesomeprazole is a significant metabolite of esomeprazole, a widely used proton pump inhibitor that treats conditions like gastroesophageal reflux disease. This compound plays a crucial role in the pharmacokinetics of esomeprazole, influencing its therapeutic efficacy and safety profile.

Source

5-Hydroxyesomeprazole is primarily formed through the metabolism of esomeprazole in the liver, predominantly by the cytochrome P450 enzyme system, particularly the CYP2C19 isoenzyme. This metabolism results in various metabolites, with 5-hydroxyesomeprazole being one of the two main metabolites identified in both plasma and urine .

Classification

5-Hydroxyesomeprazole is classified as a benzimidazole derivative and belongs to the broader category of proton pump inhibitors. Its chemical structure includes a sulfoxide group, which is characteristic of many compounds in this class.

Synthesis Analysis

Methods

The synthesis of 5-hydroxyesomeprazole occurs primarily through the metabolic pathway of esomeprazole. The reaction involves hydroxylation at the fifth position of the esomeprazole molecule, facilitated by cytochrome P450 enzymes.

Technical Details

  • Enzymatic Reaction: The hydroxylation process is catalyzed mainly by CYP2C19, with contributions from CYP3A4.
  • Metabolic Pathway: Following oral administration, esomeprazole undergoes first-pass metabolism, leading to the formation of 5-hydroxyesomeprazole and other metabolites like desmethyl and sulfone derivatives .
Molecular Structure Analysis

Structure

The molecular formula for 5-hydroxyesomeprazole is C17H19N3O4SC_{17}H_{19}N_{3}O_{4}S. It features a benzimidazole core structure with a hydroxyl group at the fifth position.

Data

  • Molecular Weight: Approximately 365.41 g/mol
  • Chemical Structure: The compound consists of a sulfur atom as part of a sulfoxide group and an aromatic ring system that contributes to its pharmacological properties.
Chemical Reactions Analysis

Reactions

Technical Details

  • Phase I Metabolism: The primary reaction involves hydroxylation, which transforms esomeprazole into 5-hydroxyesomeprazole.
  • Phase II Metabolism: Subsequent conjugation reactions may occur, leading to further modifications that enhance water solubility for excretion.
Mechanism of Action

Process

The mechanism of action for 5-hydroxyesomeprazole is closely linked to its parent compound, esomeprazole. While it does not inhibit gastric acid secretion directly, its formation reflects the metabolic processing of esomeprazole.

Data

  • Proton Pump Inhibition: Esomeprazole inhibits the H+/K+ ATPase enzyme in gastric parietal cells, reducing acid secretion.
  • Metabolic Impact: The presence of 5-hydroxyesomeprazole can indicate variations in drug metabolism among individuals, influenced by genetic polymorphisms in CYP2C19 .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can participate in redox reactions due to its hydroxyl group.

Relevant Data or Analyses

  • Melting Point: Specific melting point data for 5-hydroxyesomeprazole may vary based on purity and formulation.
  • Spectroscopic Data: Techniques such as nuclear magnetic resonance and mass spectrometry are typically employed to characterize this compound.
Applications

Scientific Uses

5-Hydroxyesomeprazole serves primarily as a biomarker for assessing esomeprazole metabolism. Its measurement can provide insights into individual variations in drug response and potential adverse effects related to metabolic differences.

  • Pharmacokinetic Studies: Used in clinical research to evaluate drug metabolism profiles.
  • Therapeutic Monitoring: Helps in understanding patient-specific responses to proton pump inhibitor therapy .
Metabolic Pathways and Enzymology of Omeprazole Biotransformation

Cytochrome P450 Isoform-Specific Metabolism: CYP2C19 vs. CYP3A4

Omeprazole undergoes hepatic biotransformation primarily via two cytochrome P450 isoforms: CYP2C19 (high-affinity, low-capacity pathway) and CYP3A4 (low-affinity, high-capacity pathway). CYP2C19 catalyzes the 5-hydroxylation of omeprazole to form 5-hydroxyomeprazole, whereas CYP3A4 mediates sulfoxidation to produce omeprazole sulphone. This metabolic dichotomy is functionally significant: 5-hydroxyomeprazole represents the major plasma metabolite in CYP2C19 extensive metabolizers (EMs), while omeprazole sulphone predominates in poor metabolizers (PMs) or when CYP3A4 activity is induced [1] [2].

Kinetic Parameters of 5-Hydroxyomeprazole Formation via CYP2C19

Recombinant enzyme studies demonstrate that CYP2C19 exhibits superior catalytic efficiency for 5-hydroxyomeprazole formation compared to other isoforms. Key kinetic parameters are quantified below:

Table 1: Kinetic Parameters of Omeprazole 5-Hydroxylation by Human Cytochrome P450 Isoforms

EnzymeKM (μM)Vmax (nmol/min/nmol P450)Vmax/KM (Relative Efficiency)
CYP2C198.213.4 ± 1.41.63
CYP3A479.15.7 ± 1.10.07
CYP2C842.52.2 ± 0.10.05
CYP2C1867.31.5 ± 0.10.02

CYP2C19’s ~23-fold higher intrinsic clearance (Vmax/KM) versus CYP3A4 confirms its dominance in 5-hydroxyomeprazole generation at therapeutic omeprazole concentrations [2]. At low substrate concentrations (<20 μM), anti-CYP2C antibodies inhibit ~70% of omeprazole 5-hydroxylation in human liver microsomes, further underscoring CYP2C19’s primary role under physiological conditions [2].

Competitive Metabolic Shunting to Omeprazole Sulphone via CYP3A4

When CYP2C19 activity is compromised (e.g., via genetic polymorphism or chemical inhibition), CYP3A4-mediated sulphone formation becomes the dominant metabolic pathway. This competitive shunting was empirically demonstrated using grapefruit juice—a selective CYP3A4 inhibitor:

  • Grapefruit juice co-administration reduced omeprazole sulphone AUC by 20% (P<0.01) and decreased the sulphone/omeprazole AUC ratio (CYP3A4 activity index) by 33% (P<0.001)
  • Conversely, the 5-hydroxyomeprazole/omeprazole AUC ratio (CYP2C19 index) remained unchanged [3].

This confirms that CYP3A4 inhibition selectively diverts metabolism away from sulphone formation without affecting 5-hydroxylation. Under conditions of CYP2C19 deficiency, however, CYP3A4 becomes the principal clearance pathway, leading to elevated omeprazole exposure [6] [8].

Modulation of Metabolic Flux by Xenobiotics

Selective Inhibition of CYP3A4 by Furanocoumarins (e.g., Grapefruit Juice)

Furanocoumarins (e.g., bergamottin, 6’,7’-dihydroxybergamottin) in grapefruit juice irreversibly inhibit intestinal and hepatic CYP3A4. Clinical studies show this inhibition specifically targets omeprazole sulphone formation:

  • Grapefruit juice decreased omeprazole sulphone Cmax by 32% (P<0.05)
  • Terminal half-life of omeprazole sulphone increased from 2.9±1.6 h to 3.8±2.1 h (P<0.05)
  • No significant changes occurred in omeprazole or 5-hydroxyomeprazole pharmacokinetics [3].

This selective inhibition illustrates the metabolic resilience of the CYP2C19 pathway when CYP3A4 is compromised. Notably, furanocoumarins also weakly inhibit CYP2C19 in vitro, though this effect is clinically insignificant at typical dietary exposures [3].

Induction Effects of Prototypical Enzyme Inducers on Hydroxylation

CYP3A4 inducers (e.g., rifampicin, carbamazepine) accelerate omeprazole sulphone formation, indirectly suppressing 5-hydroxyomeprazole generation. Studies using the C5aR1 antagonist ACT-1014-6470—a weak CYP2C19/CYP3A4 inhibitor—demonstrate this modulation:

  • ACT-1014-6470 (Ki = 4.3 μM for CYP2C19) increased omeprazole AUC 1.9-fold and Cmax 1.9-fold
  • Midazolam (CYP3A4 substrate) AUC increased only 1.5-fold, confirming weaker CYP3A4 inhibition [4].

This differential inhibition highlights how xenobiotics disproportionately affect CYP2C19-mediated hydroxylation due to CYP2C19’s lower baseline catalytic capacity. Strong CYP3A4 inducers can reduce omeprazole AUC by >75% by shunting metabolism toward sulfoxidation, thereby diminishing 5-hydroxyomeprazole exposure [4] [8].

Polymorphic Expression of CYP2C19 and Metabolic Consequences

Comparative Pharmacokinetics in Extensive vs. Poor Metabolizer Phenotypes

CYP2C19 polymorphism profoundly alters 5-hydroxyomeprazole exposure. Pharmacokinetic studies stratified by genotype reveal:

Table 2: Omeprazole and Metabolite Exposure by CYP2C19 Phenotype (20 mg Dose)

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Fold-Change (PM/EM)
Omeprazole AUC (nmol·h/L)2873142335.0
5-Hydroxyomeprazole AUC22153120.14
Omeprazole Sulphone AUC89242184.7
Hydroxylation Index*2.61 ± 1.5020.5 ± 6.47.9

*Omeprazole AUC / 5-Hydroxyomeprazole AUC

PMs exhibit markedly reduced 5-hydroxyomeprazole formation and compensatory increases in parent drug and sulphone concentrations. The hydroxylation index (omeprazole AUC/5-hydroxyomeprazole AUC) reliably distinguishes PMs (index >10) from EMs (index <6) [5] [6].

Secondary Metabolism of 5-Hydroxyomeprazole to 5-Hydroxyomeprazole Sulphone

5-Hydroxyomeprazole undergoes further oxidation to 5-hydroxyomeprazole sulphone via CYP3A4. This secondary metabolism becomes clinically relevant in CYP2C19 PMs:

  • In EMs, 5-hydroxyomeprazole is rapidly glucuronidated and excreted
  • In PMs, residual 5-hydroxyomeprazole accumulates and becomes a substrate for CYP3A4-mediated sulfoxidation [1] [5]

CYP3A4 activity inversely correlates with CYP2C19 functionality: Russian ulcer patients with CYP2C19 intermediate/poor metabolizer status exhibited significantly lower urinary 6β-hydroxycortisol/cortisol ratios (CYP3A4 activity index) compared to EMs (1.45 vs. 2.84; P=0.006) [5]. This suggests compensatory CYP3A4 downregulation in PMs, potentially limiting 5-hydroxyomeprazole sulphone formation despite elevated precursor availability.

Properties

CAS Number

358675-51-1

Product Name

5-Hydroxyesomeprazole

IUPAC Name

2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/t23-/m0/s1

InChI Key

TWXDTVZNDQKCOS-QHCPKHFHSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.